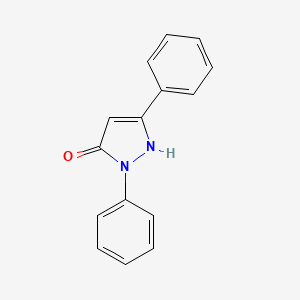

4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

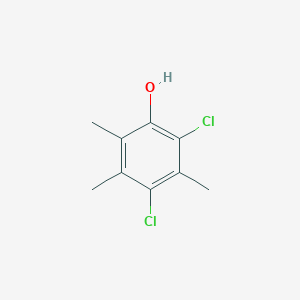

“4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” is a chemical compound with the CAS Number: 166438-88-6 . It has a molecular weight of 280.37 .

Synthesis Analysis

A series of novel compounds similar to “4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

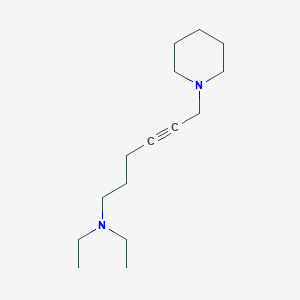

The structure reveals that the pyrazine ring is in a chair conformation . The molecule exhibits both inter and intra-molecular hydrogen bonding of the type C–H·O and N–H·N .Chemical Reactions Analysis

The synthesis of “4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” involves a series of chemical reactions, including reductive amination .Physical And Chemical Properties Analysis

The boiling point of “4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” is between 73-75 degrees Celsius . It should be stored at ambient temperature .科学的研究の応用

Synthesis and Antioxidant Activity

4-Fluorobenzaldehyde, a key component in the synthesis of 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde, has been used in the preparation of thiazolidin-4-one derivatives. These compounds, following synthesis, displayed promising antioxidant activities, highlighting the potential of 4-fluorobenzaldehyde derivatives in antioxidant research (El Nezhawy et al., 2009).

Anti-Cancer Applications

The compound's derivatives have been explored in anti-cancer applications. A study demonstrated the synthesis of heterocyclic chalcone derivatives using 4-fluorobenzaldehyde. These derivatives exhibited significant in vitro anti-cancer activity against breast cancer cells, suggesting the compound's role in the development of new cancer therapies (Fegade & Jadhav, 2022).

Radiopharmaceutical Synthesis

4-Fluorobenzaldehyde derivatives have been synthesized for radiopharmaceutical applications. One study described the synthesis of a potent nonpeptide CCR1 antagonist using 4-[18F]fluorobenzaldehyde. This highlights the potential use of these compounds in medical imaging and diagnosis (Mäding et al., 2006).

Synthesis of Fluorinated Polymers

In the field of polymer science, fluorobenzaldehyde derivatives have been used to synthesize microporous polyaminal networks. These networks show increased surface areas and enhanced CO2 adsorption properties, useful in environmental and material science applications (Li, Zhang, & Wang, 2016).

Development of Antimicrobial Agents

Derivatives of 4-fluorobenzaldehyde have been utilized in the synthesis of compounds with antimicrobial properties. These synthesized compounds have shown significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial therapies (Mandala et al., 2013).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-fluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c19-17-12-16(14-22)6-7-18(17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFZOGSISOTMKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649851 |

Source

|

| Record name | 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde | |

CAS RN |

883512-41-2 |

Source

|

| Record name | 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate](/img/structure/B1361613.png)